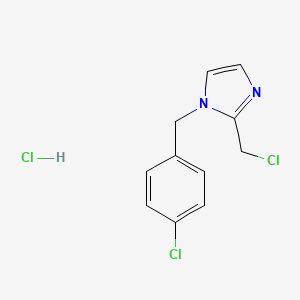

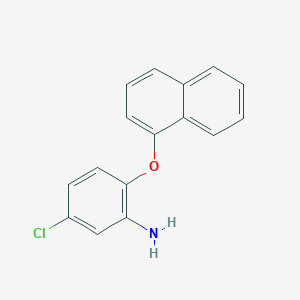

1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-imidazole hydrochloride

Overview

Description

4-Chlorobenzyl chloride is a colorless liquid with an almond-like odor . It belongs to the family of organic halogen compounds and is used as a solvent and starting material for the manufacture of other organic compounds .

Synthesis Analysis

4-Chlorobenzyl chloride is widely used as an intermediate for manufacturing organic compounds like benzyl alcohol and benzyl cyanide . It can be prepared by the reaction of benzene with chlorine in the presence of a catalyst, either aluminium chloride or iron .Molecular Structure Analysis

The molecular formula of 4-Chlorobenzyl chloride is C7H6Cl2 . The IUPAC name is 1-chloro-4-(chloromethyl)benzene .Physical And Chemical Properties Analysis

4-Chlorobenzyl chloride is a colorless liquid with an almond-like odor . It has a molecular weight of 161.025 g/mol . It is denser than water and practically insoluble in it, but it dissolves in a number of organic solvents .Scientific Research Applications

Antifungal Properties

- Antifungal Agent : 1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-imidazole hydrochloride has been synthesized and studied for its antifungal properties. It showed high efficacy against guinea pig dermatophytosis when applied topically in cream and gel formulations (Ogata et al., 1983).

Synthesis Techniques

- Efficient Synthesis : A synthesis method leading to a related compound, 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride, was developed. This method is characterized by bis-protection, regioselective lithiation, and an efficient tandem addition-reduction process (Kudzma & Turnbull, 1991).

Chemical Structure and Synthesis

- Synthesis and Structure Analysis : The synthesis and structure of 1H-imidazo[1,2-a]imidazole, a compound with a similar structure, involved alkylation of 2-aminoimidazole with bromoacetaldehyde diethyl acetal, hydrolysis, and cyclization. This process illustrates the versatility of imidazole derivatives in chemical synthesis (Compernolle & Toppet, 1986).

Catalytic Applications

- Heterogeneous Catalysis : Imidazole-modified chloromethylated materials, closely related to the compound , have been used as supports for catalysis. Specifically, they were used in the immobilization of manganese porphyrin, demonstrating their utility in heterogeneous catalytic applications (Zadehahmadi et al., 2014).

Corrosion Inhibition

- Corrosion Inhibition : Imidazole derivatives, including those structurally similar to 1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-imidazole hydrochloride, have been explored as corrosion inhibitors. They exhibit significant inhibitory effects on mild steel corrosion in acidic environments (Zhang et al., 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

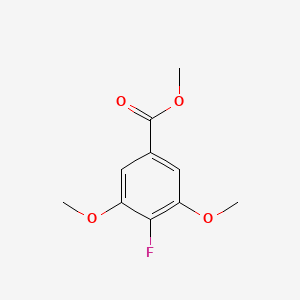

2-(chloromethyl)-1-[(4-chlorophenyl)methyl]imidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2.ClH/c12-7-11-14-5-6-15(11)8-9-1-3-10(13)4-2-9;/h1-6H,7-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWCKKYSVZMGLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2CCl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-imidazole hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-(1,4-Butanediyl)bis[1,3-dioxolane]](/img/structure/B3148665.png)

![4-[2-(3-Chlorophenyl)ethyl]piperidine](/img/structure/B3148710.png)

![1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine](/img/structure/B3148731.png)

![Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate](/img/structure/B3148739.png)

![1-[4-(3-Bromopropoxy)phenyl]ethanone](/img/structure/B3148748.png)